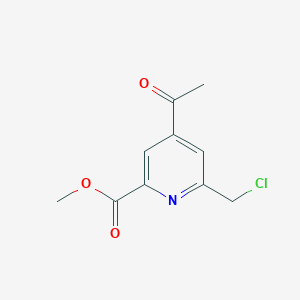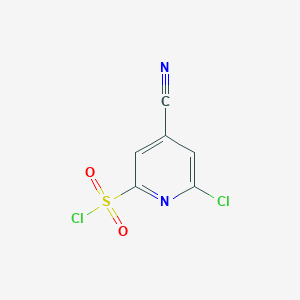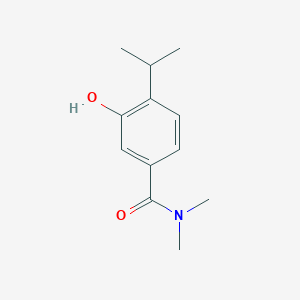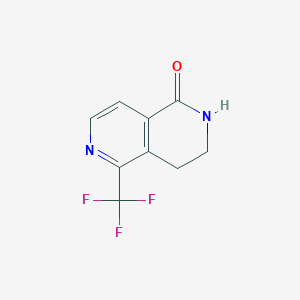![molecular formula C11H15BrN2 B14854902 9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14854902.png)
9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-BROMO-8-METHYL-2,3,4,5-TETRAHYDRO-1H-BENZO[B]AZEPIN-5-YLAMINE is a heterocyclic compound belonging to the azepine family. Azepines are seven-membered nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azepine derivatives, including 9-BROMO-8-METHYL-2,3,4,5-TETRAHYDRO-1H-BENZO[B]AZEPIN-5-YLAMINE, often involves multicomponent heterocyclization reactions or recyclization of smaller ring systems . One common method involves the reaction of appropriate starting materials under specific conditions to form the azepine ring. For example, the preparation of similar compounds has been achieved using polyphosphoric acid as a catalyst and heating the reactants to around 60°C for an extended period .
Industrial Production Methods
Industrial production methods for azepine derivatives typically involve scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to facilitate large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
9-BROMO-8-METHYL-2,3,4,5-TETRAHYDRO-1H-BENZO[B]AZEPIN-5-YLAMINE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the azepine ring .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 9-BROMO-8-METHYL-2,3,4,5-TETRAHYDRO-1H-BENZO[B]AZEPIN-5-YLAMINE involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
- 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives
Uniqueness
9-BROMO-8-METHYL-2,3,4,5-TETRAHYDRO-1H-BENZO[B]AZEPIN-5-YLAMINE is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other azepine derivatives .
Propriétés
Formule moléculaire |
C11H15BrN2 |
|---|---|
Poids moléculaire |
255.15 g/mol |
Nom IUPAC |
9-bromo-8-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine |
InChI |
InChI=1S/C11H15BrN2/c1-7-4-5-8-9(13)3-2-6-14-11(8)10(7)12/h4-5,9,14H,2-3,6,13H2,1H3 |
Clé InChI |
MGZKEOYRBWNXBG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C(CCCN2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



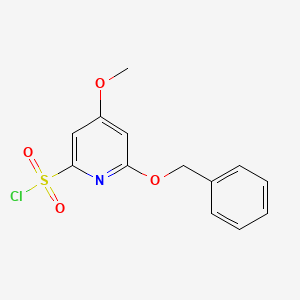

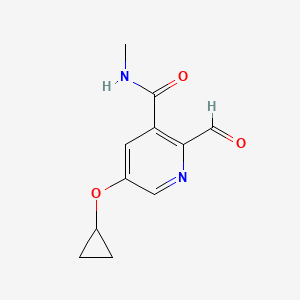

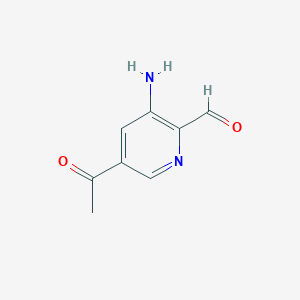

![Tert-butyl [2-(trifluoromethyl)pyrimidin-5-YL]methylcarbamate](/img/structure/B14854860.png)
![9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854868.png)
